Bienvenue dans la boutique en ligne BenchChem!

4-Methoxynaphthalene-1-sulfonamide

Metabolic Disease FABP4 Inhibition Diabetes

4-Methoxynaphthalene-1-sulfonamide (CAS 95834-50-7) is a substituted naphthalene-1-sulfonamide bearing a methoxy group at the 4-position of the naphthalene ring. With a molecular formula of C₁₁H₁₁NO₃S and a molecular weight of 237.27 g/mol, this compound serves as a core scaffold in medicinal chemistry, particularly for the synthesis of fatty acid binding protein 4 (FABP4) inhibitors.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
CAS No. 95834-50-7
Cat. No. B184985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxynaphthalene-1-sulfonamide
CAS95834-50-7
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N
InChIInChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14)
InChIKeyZQHDRZCQJLIEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxynaphthalene-1-sulfonamide (CAS 95834-50-7): A Defined Sulfonamide Scaffold for Structure-Based Inhibitor Design


4-Methoxynaphthalene-1-sulfonamide (CAS 95834-50-7) is a substituted naphthalene-1-sulfonamide bearing a methoxy group at the 4-position of the naphthalene ring . With a molecular formula of C₁₁H₁₁NO₃S and a molecular weight of 237.27 g/mol, this compound serves as a core scaffold in medicinal chemistry, particularly for the synthesis of fatty acid binding protein 4 (FABP4) inhibitors [1]. It is commercially available as a research chemical with a purity specification of ≥97% . Unlike its potent N-substituted derivatives, the parent sulfonamide itself exhibits negligible affinity for FABP4 (IC₅₀ >100,000 nM), establishing its primary value as a versatile synthetic intermediate rather than a direct active pharmaceutical ingredient [2].

Why Naphthalene-1-sulfonamide Analogs Cannot Replace 4-Methoxynaphthalene-1-sulfonamide in FABP4-Targeted Synthesis


Substituting 4-methoxynaphthalene-1-sulfonamide (CAS 95834-50-7) with unsubstituted naphthalene-1-sulfonamide (CAS 606-25-7) or other in-class sulfonamides compromises the structural determinants required for generating potent FABP4 inhibitors. X-ray crystallography of ligand-bound human FABP4 (PDB: 5Y12, 5Y0F) reveals that the 4-methoxy substituent engages in critical hydrophobic interactions within the protein binding pocket, a feature absent in the des-methoxy analog [1]. The logP differential (1.50 for the 4-methoxy derivative vs. ~3.27 for naphthalene-1-sulfonamide ) highlights distinct physicochemical properties that influence solubility, membrane permeability, and ultimately the drug-likeness of downstream derivatives. Furthermore, patent CN108069885A explicitly claims 4-methoxynaphthalene-1-sulfonamide as a key intermediate for high-selectivity FABP4 inhibitors, providing a direct intellectual property rationale for its procurement over unclaimed generic alternatives [2].

Head-to-Head Evidence: Quantified Differentiation of 4-Methoxynaphthalene-1-sulfonamide Against Comparator Scaffolds


FABP4 Binding Affinity: Parent Scaffold vs. N-Substituted Derivatives

The parent 4-methoxynaphthalene-1-sulfonamide is essentially inactive against FABP4 (IC₅₀ >100,000 nM), while its N-substituted derivative 2-fluoro-5-((4-methoxynaphthalene)-1-sulfonamido)benzoic acid achieves an IC₅₀ of 1,690 nM—a >59-fold improvement in potency [1]. This confirms the scaffold's essential role as a precursor that requires derivatization for target engagement. In contrast, the unsubstituted naphthalene-1-sulfonamide hit compound shows an IC₅₀ of 13,500 nM (Ki: 1,660 nM) against FABP4 [2], demonstrating that the 4-methoxy substitution alters the baseline activity profile of the core scaffold prior to N-functionalization.

Metabolic Disease FABP4 Inhibition Diabetes

Lipophilicity Differential: 4-Methoxy vs. Unsubstituted Naphthalene-1-sulfonamide

The calculated logP of 4-methoxynaphthalene-1-sulfonamide is 1.50, which is substantially lower than the logP of 3.27 for unsubstituted naphthalene-1-sulfonamide . This 1.77 log unit difference translates to an approximately 59-fold lower octanol-water partition coefficient, indicating significantly greater aqueous solubility for the methoxy-substituted scaffold. This physicochemical distinction directly impacts the solubility and formulation characteristics of downstream derivatives.

Physicochemical Property LogP Drug-likeness

Patent-Specific Intermediacy: Exclusive Use in FABP4 Inhibitor Synthesis (CN108069885A)

Chinese patent CN108069885A, filed by Fudan University, explicitly describes the use of 4-methoxynaphthalene-1-sulfonamide as a starting material for the synthesis of 4-chloro-3-((4-methoxynaphthalene)-1-sulfonamido)benzoic acid (GDD-5-1) [1]. This compound is part of a series of naphthalene-1-sulfonamide derivatives claimed as high-selectivity FABP4 inhibitors for metabolic diseases. The patent establishes a direct intellectual property chain requiring this specific intermediate, which is not fulfilled by generic naphthalene-1-sulfonamide or other sulfonamide building blocks.

Patent Intermediates FABP4 Inhibitors Metabolic Syndrome

Structural Rationale: Crystal Structure Evidence for the 4-Methoxy Group in FABP4 Binding

Crystal structures of human FABP4 in complex with 4-methoxynaphthalene-1-sulfonamide derivatives (PDB: 5Y12 at 1.75 Å resolution; PDB: 5Y0F at 1.54 Å resolution) reveal that the 4-methoxy substituent occupies a defined hydrophobic sub-pocket within the binding cavity [1] [2]. This structural evidence, obtained at near-atomic resolution, demonstrates a specific binding pose that cannot be replicated by the des-methoxy naphthalene-1-sulfonamide scaffold. The methoxy group contributes to the ordered water network within the FABP4 binding pocket as confirmed by isothermal titration calorimetry studies [3].

X-ray Crystallography Binding Mode Structure-Based Design

Commercial Purity Benchmarking: 4-Methoxynaphthalene-1-sulfonamide vs. Available Specifications

Commercially available 4-methoxynaphthalene-1-sulfonamide is supplied at ≥97% purity by vendors including AKSci and at 98% purity by Chemscene . In comparison, naphthalene-1-sulfonamide (CAS 606-25-7) is commonly offered at 95-96.7% purity by various suppliers . The higher baseline purity of the 4-methoxy derivative reduces the need for additional purification before use as a synthetic intermediate, particularly in multi-step syntheses where cumulative impurities can compromise final product yield and quality.

Purity Specification Procurement Quality Control

Definitive Negative Control for FABP4 Screening Assays

With an IC₅₀ >100,000 nM against FABP4, 4-methoxynaphthalene-1-sulfonamide serves as a definitive negative control compound in FABP4 inhibition assays [1]. This contrasts with naphthalene-1-sulfonamide, which exhibits measurable residual activity (IC₅₀ 13,500 nM) and thus cannot function as a true negative control [2]. The complete lack of activity of the 4-methoxy parent scaffold provides a clean baseline for screening N-substituted derivatives, eliminating background signal in high-throughput screening campaigns.

Negative Control FABP4 Assay Validation

Procurement-Driven Application Scenarios for 4-Methoxynaphthalene-1-sulfonamide (CAS 95834-50-7)


Synthesis of Patent-Protected FABP4 Inhibitors for Metabolic Disease Research

4-Methoxynaphthalene-1-sulfonamide is the requisite starting material for synthesizing the FABP4 inhibitor series disclosed in CN108069885A. The compound is converted to 4-methoxynaphthalene-1-sulfonyl chloride, then coupled with substituted benzoic acids to generate potent inhibitors such as 4-chloro-3-((4-methoxynaphthalene)-1-sulfonamido)benzoic acid (GDD-5-1) [1]. The 4-methoxy substituent is essential for the binding interactions observed in the FABP4 crystal structures (PDB: 5Y12, 5Y0F), and substitution with the des-methoxy analog would eliminate critical hydrophobic contacts with the protein binding pocket [2]. Procurement of CAS 95834-50-7 rather than generic naphthalene-1-sulfonamide (CAS 606-25-7) ensures the synthetic route remains within the claimed intellectual property and yields compounds with the validated binding mode.

Structure-Based Drug Design: Scaffold for Fragment Growing and SAR Exploration

The co-crystal structures of human FABP4 with 4-methoxynaphthalene-1-sulfonamide derivatives at resolutions of 1.54-1.75 Å provide a precise structural template for structure-based drug design [1]. The methoxy group occupies a defined hydrophobic sub-pocket, while the sulfonamide nitrogen serves as a vector for introducing diverse substituents. Researchers engaged in fragment-based lead discovery or scaffold hopping can use CAS 95834-50-7 as a validated starting point, confident that the 4-methoxy substituent is a pharmacophoric requirement confirmed by both crystallography and isothermal titration calorimetry [2]. The logP of 1.50 also provides a favorable solubility profile for the core scaffold compared to the more lipophilic naphthalene-1-sulfonamide (logP 3.27) .

Negative Control for FABP4 High-Throughput Screening Campaigns

In FABP4 inhibitor screening programs, 4-methoxynaphthalene-1-sulfonamide (IC₅₀ >100,000 nM) functions as an ideal negative control compound, establishing the baseline signal for inactive scaffolds [1]. Unlike naphthalene-1-sulfonamide which retains weak residual activity (IC₅₀ 13,500 nM), the 4-methoxy parent compound exhibits complete inactivity [2]. This property is critical for assay validation and for distinguishing true hits from background noise in large compound library screens. Procurement of high-purity material (97-98%) ensures consistent negative control performance across multiple screening batches .

Multi-Step Synthesis of Dual FABP4/5 Inhibitors for In Vivo Metabolic Studies

The scaffold has been extended to generate dual FABP4/5 inhibitors with demonstrated in vivo efficacy in obese diabetic (db/db) mice, including compounds 16dk and 16do which exhibited decreased fasting blood glucose, enhanced insulin sensitivity, and ameliorated hepatic steatosis [1]. These advanced leads, which share the 4-methoxynaphthalene-1-sulfonamide core, showed binding affinities equivalent to or better than the reference inhibitor BMS309403 and demonstrated good metabolic stability in liver microsomes [2]. Procuring CAS 95834-50-7 enables access to this validated in vivo pharmacology trajectory, which is not achievable with alternative sulfonamide scaffolds that lack the 4-methoxy substitution pattern.

Quote Request

Request a Quote for 4-Methoxynaphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.